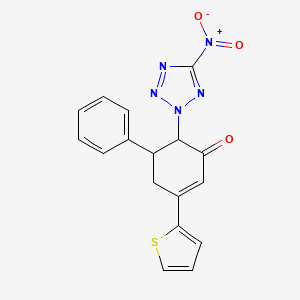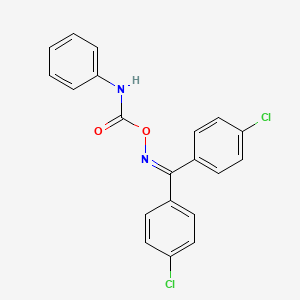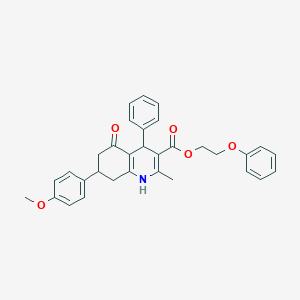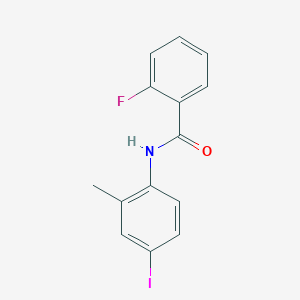![molecular formula C18H20N2O3S2 B5132717 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline](/img/structure/B5132717.png)
1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline, also known as PTI-1, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of indoline derivatives and has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline involves the inhibition of various signaling pathways that are involved in inflammation and cancer progression. The compound has been shown to inhibit the NF-κB and STAT3 signaling pathways, which are involved in the production of pro-inflammatory cytokines and the growth and survival of cancer cells.
Biochemical and Physiological Effects
1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, the compound has been shown to have neuroprotective effects. Studies have shown that 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline can protect neurons from oxidative stress and prevent neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline in lab experiments is its specificity for certain signaling pathways. The compound has been shown to selectively inhibit the NF-κB and STAT3 pathways, which reduces the risk of off-target effects. However, one limitation of using 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline. One area of research could focus on the development of more soluble analogs of the compound, which would increase its potential for therapeutic use. Another area of research could focus on the use of 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline in combination with other anti-cancer or anti-inflammatory agents, which could enhance its therapeutic efficacy. Additionally, further research could explore the potential use of 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline in the treatment of other diseases, such as neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline involves a multi-step process that begins with the reaction of 2-bromo-4-nitrothiophene with piperidine to form 4-piperidinyl-2-bromo-5-nitrothiophene. The resulting compound is then treated with sodium hydride and 1H-indole-3-carbaldehyde to produce 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline.
Aplicaciones Científicas De Investigación
1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory properties. Studies have shown that 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Another area of research has focused on the anti-cancer properties of 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline. Studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising therapeutic approach for cancer treatment.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c21-18(20-11-8-14-6-2-3-7-16(14)20)17-12-15(13-24-17)25(22,23)19-9-4-1-5-10-19/h2-3,6-7,12-13H,1,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLIUTCSXACWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(tetrahydro-3-furanyl)-3-isoxazolecarboxamide](/img/structure/B5132641.png)
![4-[(3-bromo-4-hydroxy-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5132644.png)





![N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5132706.png)
![3,4-dimethoxy-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5132707.png)
![4,4'-sulfonylbis(2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}phenol)](/img/structure/B5132715.png)
![ethyl {5-[N-(tert-butyl)glycyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride hydrate](/img/structure/B5132716.png)

